1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is a chemical compound with the molecular formula C9H11N3O. It is also known by other names such as 1-Nitroso-2-(3-pyridyl)pyrrolidine and 3-(1-Nitroso-2-pyrrolidinyl)pyridine . This compound is a tobacco-specific nitrosamine, which is known to be carcinogenic in nature .
Vorbereitungsmethoden
The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol typically involves the nitrosation of nicotine. This process occurs during the curing, aging, processing, and smoking of tobacco
Analyse Chemischer Reaktionen
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol has several scientific research applications, including:
Medicine: Research is ongoing to understand its effects on human health and to develop potential therapeutic interventions.
Wirkmechanismus
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and lead to the development of cancer . The molecular targets and pathways involved in this process are still being studied, but it is known to involve the activation of various enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is similar to other tobacco-specific nitrosamines, such as:
N-Nitrosoanabasine: This compound has a similar structure and is also carcinogenic.
N-Nitrosonornicotine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosoanatabine: This compound is also found in tobacco and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and its role in the development of cancer in tobacco users.
Eigenschaften
CAS-Nummer |
68743-66-8 |
---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-nitroso-2-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2/c13-9(4-2-6-12(9)11-14)8-3-1-5-10-7-8/h1,3,5,7,13H,2,4,6H2 |
InChI-Schlüssel |
XSFLWWFLOHDYKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)N=O)(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.